molecular formula C10H13BrO B2991163 3-Bromo-5-tert-butylphenol CAS No. 1047661-26-6

3-Bromo-5-tert-butylphenol

Cat. No.: B2991163
CAS No.: 1047661-26-6
M. Wt: 229.117
InChI Key: FLCMLHFCSZJOET-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a tert-butyl group at the fifth position on the phenol ring

Mechanism of Action

Target of Action

Similar compounds like bronopol have wide-spectrum antimicrobial properties . They are used as a microbicide or microbiostat in various commercial and industrial applications .

Mode of Action

Based on its structural similarity to other brominated phenolic compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function .

Biochemical Pathways

Brominated phenolic compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

Similar brominated compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted primarily through the kidneys . These properties can significantly impact the bioavailability of the compound .

Result of Action

Brominated phenolic compounds are known to have antimicrobial properties, suggesting that they may inhibit the growth of bacteria and other microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-tert-butylphenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s effect can be influenced by the specific characteristics of its target organisms, such as their metabolic activity and resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butylphenol typically involves the bromination of 5-tert-butylphenol. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Its combination of bromination and tert-butylation makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-bromo-5-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCMLHFCSZJOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 34 mL of 1.6 M n-BuLi in hexanes in 20 mL of THF at −78° C. was added 8.15 g of 1,3-dibromo-5-tert-butylbenzene in 80 mL of THF dropwise over a period of 1 h. After 1 h at −78° C., 4.6 mL of B(OMe)3 was added, and after 20 min. the cold bath was removed and stirring continued with warming to r.t. After 1 h, EtOAc and 70 mL of 1 N HCl were added, and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. To a stirring mixture of the crude product in 105 mL of 1 N NaOH at 0° C. was added 22 mL of H2O2 (30 wt % in H2O) dropwise. After 25 min. 5 N HCl was added to a pH=1. Ethyl acetate was added, and the organic layer was washed with 80 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (hexanes to 10% EtOAc/hexanes) provided 6.54 g of 3-bromo-5-tert-butylphenol as an orange oil with some impurity.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

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